molecular formula C25H23N3O2 B12133041 6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline

6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12133041
M. Wt: 397.5 g/mol
InChI Key: CKOYHJRTVCDSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes an indole fused with a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with 7-methylindole-2,3-dione under acidic conditions to form the intermediate product. This intermediate is then cyclized to yield the final indoloquinoxaline compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 9-bromo-6-(4-ethoxy-3-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline
  • 6-(4-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline

Uniqueness

Compared to similar compounds, 6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline stands out due to the presence of both ethoxy and methoxy groups on the benzyl moiety. These functional groups enhance its solubility and reactivity, making it more versatile for various applications. Its unique structure also contributes to its distinct biological activities and potential therapeutic benefits .

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

6-[(4-ethoxy-3-methoxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C25H23N3O2/c1-4-30-21-13-12-17(14-22(21)29-3)15-28-24-16(2)8-7-9-18(24)23-25(28)27-20-11-6-5-10-19(20)26-23/h5-14H,4,15H2,1-3H3

InChI Key

CKOYHJRTVCDSJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C)OC

Origin of Product

United States

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